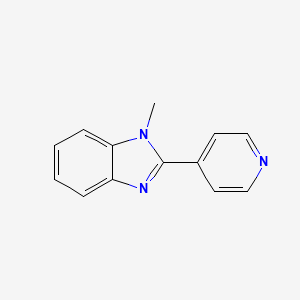

1-Methyl-2-pyridin-4-YL-1H-benzoimidazole

Description

Contextualization within Benzimidazole (B57391) Chemistry and Heterocyclic Systems

The benzimidazole scaffold, a bicyclic system composed of fused benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged" structure in medicinal chemistry and materials science. nih.gov This core is an integral part of essential biological molecules and has been identified as a key building block for a multitude of pharmacologically active compounds with activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The versatility of the benzimidazole ring allows for substitution at various positions, with the N-1, C-2, and C-6 positions being particularly important for modulating pharmacological effects. nih.gov

The methylation at the N-1 position of the benzimidazole ring is a common and deliberate modification in synthetic chemistry. This substitution prevents tautomerism that occurs in 1H-benzimidazoles and allows for a more defined molecular structure, which can be critical for targeted interactions with biological macromolecules or for building well-defined supramolecular structures.

Table 1: Physicochemical Properties of 2-Pyridinyl-1H-Benzimidazole Derivatives This table presents computed data for related structural analogs to provide context for the title compound.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | IUPAC Name |

|---|---|---|---|

| 2-(4-methylpyridin-2-yl)-1H-benzimidazole | C13H11N3 | 209.25 | 2-(4-methylpyridin-2-yl)-1H-benzimidazole nih.gov |

| 2-(Pyridin-4-yl)benzimidazole | C12H9N3 | 195.22 | 2-(pyridin-4-yl)-1H-benzimidazole |

| 1-Methyl-2-(pyridin-4-yl)-1H-benzimidazole | C13H11N3 | 209.25 | 1-methyl-2-pyridin-4-yl-1H-benzoimidazole |

Significance of the this compound Scaffold in Contemporary Research

The 2-(pyridin-4-yl)-1H-benzimidazole scaffold and its derivatives are significant in contemporary research, primarily in the fields of coordination chemistry and medicinal chemistry.

In materials science and supramolecular chemistry, these compounds are valued as versatile ligands. nih.gov The nitrogen atoms in both the pyridine (B92270) and imidazole rings serve as effective coordination sites for metal ions. For instance, related ligands like 2-{[2-(pyridin-4-yl)-1H-benzimidazol-1-yl]methyl}phenol and 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline have been used to synthesize coordination complexes and one-dimensional coordination polymers with metals such as Cobalt(II). nih.govnih.gov The specific geometry of the 4-pyridyl isomer influences the resulting architecture of these supramolecular assemblies.

In medicinal chemistry, the unmethylated analog, 2-(pyridin-4-yl)benzimidazole (also referred to as BIA in some studies), has demonstrated notable biological activity. Research has identified it as an inhibitor of the enzyme urease, which is a key virulence factor for the bacterium Helicobacter pylori. scielo.brscielo.br Studies have shown that BIA acts as a mixed-inhibitor of urease and exhibits significant anti-H. pylori activity in vitro, with its efficacy being comparable to or better than the reference drug omeprazole (B731) against several bacterial strains. scielo.brscielo.br These findings establish the 2-(pyridin-4-yl)benzimidazole core as a valuable scaffold for the development of new antibacterial agents. The addition of the N-1 methyl group in this compound represents a strategic modification to potentially enhance potency, selectivity, or pharmacokinetic properties based on this promising parent structure.

Table 2: Biological Activity of the Parent Scaffold 2-(Pyridin-4-yl)benzimidazole (BIA) This interactive table summarizes key research findings on the biological activity of the unmethylated core structure.

| Target | Activity Type | Measurement | Value | Source |

|---|---|---|---|---|

| Urease | Enzyme Inhibition | IC50 | 2.14 mM | scielo.brscielo.br |

| Helicobacter pylori | Antibacterial | MIC Range | 20-164 µM | scielo.brscielo.br |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-pyridin-4-ylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-16-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHRYURGMJNMJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198197 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64262-98-2 | |

| Record name | 1-METHYL-2-PYRIDIN-4-YL-1H-BENZOIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Methyl 2 Pyridin 4 Yl 1h Benzoimidazole

Established Synthetic Routes for 1-Methyl-2-pyridin-4-YL-1H-benzoimidazole and its Core Structure

Traditional methods for synthesizing the 2-(pyridin-4-yl)-1H-benzo[d]imidazole scaffold, the precursor to the title compound, primarily rely on condensation reactions. These methods are valued for their straightforwardness and efficiency.

Condensation Reactions

The most prevalent method for constructing the benzimidazole (B57391) core involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govnih.gov For the synthesis of the 2-(pyridin-4-yl) moiety, 4-pyridinecarboxaldehyde (B46228) is the specific aldehyde of choice. This reaction is typically followed by an N-alkylation step to introduce the methyl group.

The general mechanism involves the initial reaction between one of the amino groups of o-phenylenediamine and the carbonyl group of 4-pyridinecarboxaldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent dehydrogenation or oxidation to yield the aromatic benzimidazole ring. acs.org

Two primary approaches exist for obtaining the final N-methylated product:

Condensation followed by N-methylation: The parent 2-(pyridin-4-yl)-1H-benzo[d]imidazole is first synthesized by condensing o-phenylenediamine with 4-pyridinecarboxaldehyde. acs.org The resulting NH-benzimidazole is then alkylated using a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base to yield this compound. rsc.org

Condensation with N-methyl-o-phenylenediamine: Alternatively, N-methyl-o-phenylenediamine can be directly condensed with 4-pyridinecarboxaldehyde. This approach directly forms the 1-methylated benzimidazole ring in a single cyclization step, offering a more direct route to the target molecule. ijrpc.com

Various catalysts and reaction conditions have been developed to promote this condensation. While early syntheses often required harsh conditions like strong acids (e.g., polyphosphoric acid or hydrochloric acid), modern methods employ milder catalysts and oxidizing agents. acs.orgaccelachem.com For instance, sodium metabisulfite (B1197395) has been used as an effective oxidizing agent in an ethanol/water solvent system. acs.orgaccelachem.com Other methods utilize catalysts like supported gold nanoparticles, which facilitate the reaction under milder conditions.

A study demonstrated the synthesis of 2-(pyridin-4-yl)benzimidazole (BIA) by reacting o-phenylenediamine with 4-pyridinecarboxaldehyde using sodium bisulfite (NaHSO3) as a catalyst in N,N-Dimethylacetamide (DMA) under microwave irradiation, achieving an 80% yield.

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

| Reactants | Catalyst/Reagent | Solvent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| o-phenylenediamine, 4-pyridinecarboxaldehyde | NaHSO3 | DMA | Microwave, 80 °C, 30 min | 2-(pyridin-4-yl)benzimidazole | 80% | nih.gov |

| o-phenylenediamine, Aromatic Aldehydes | Sodium Metabisulfite (Na2S2O5) | Ethanol/Water | Reflux | 2-Aryl-1H-benzimidazoles | 64-78% | acs.orgaccelachem.com |

| o-phenylenediamine, 4-methylbenzaldehyde | Au/Al2O3 | Methanol | 25 °C, 2 h | 2-(p-tolyl)-1H-benzo[d]imidazole | 99% | acs.org |

| o-phenylenediamine, Benzaldehyde | Sulfur/DMF | N/A | Mild | (1H-benzo[d]imidazol-2-yl)(phenyl)methanone | Good | researchgate.netnih.gov |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway for constructing the benzimidazole ring system. This strategy is particularly useful for synthesizing derivatives that might be challenging to obtain through direct condensation.

One notable example involves the high-yielding intramolecular SNAr of a nitro group. In this approach, 2-(2-nitrophenyl)-1H-benzimidazoles, which can be prepared from the appropriate precursors, undergo cyclization where a nucleophile attached to the benzimidazole nitrogen displaces the ortho-nitro group on the adjacent phenyl ring. nih.gov This operationally simple process proceeds under mild conditions, such as at room temperature in DMF. nih.gov

Another application of SNAr is seen in the synthesis of benzimidazole N-oxides from 2,6-dinitrochlorobenzene and amines. googleapis.com This two-step continuous flow process demonstrates the utility of SNAr in building complex benzimidazole frameworks, which can be precursors for further functionalization. googleapis.com While not a direct synthesis of the title compound, these methods highlight the potential of SNAr for creating substituted benzimidazole cores that could be elaborated to the final product.

Advanced Synthetic Approaches and Functionalization Strategies for Analogues and Derivatives

To create analogues and derivatives of this compound, researchers employ advanced synthetic methods that allow for precise functionalization and the construction of complex molecular architectures.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation and functionalization of benzimidazoles. Catalysts based on palladium, copper, nickel, iron, and cobalt enable a wide range of transformations.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for C-N and C-C bond formation. Cascade reactions using palladium can construct N-arylbenzimidazoles from 2-chloroaryl sulfonate substrates and two different nitrogen nucleophiles in one pot. beilstein-journals.org Another powerful technique is the direct C-H activation/arylation of the benzimidazole core, which allows for the introduction of aryl groups at specific positions, such as the C2 position, with high regioselectivity.

Copper-Catalyzed Reactions: Copper catalysis is a classical and economically viable method for benzimidazole synthesis, particularly for N-arylation reactions (Ullmann condensation). Efficient protocols have been developed for the intramolecular C-N bond formation to yield the benzimidazole ring system, with some methods being effective even in water, enhancing the environmental friendliness of the synthesis. rsc.org Ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) can enhance the efficiency of copper-catalyzed N-arylation of benzimidazoles with a broad range of aryl halides. researchgate.net

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a powerful alternative to palladium for C-H functionalization. Nickel-catalyzed C-H arylation and alkenylation of benzimidazoles with phenol (B47542) or enol derivatives have been reported, providing access to a diverse range of functionalized products. These reactions often utilize ligands like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) to achieve high efficiency.

Iron and Cobalt-Catalyzed Reactions: More earth-abundant metals like iron and cobalt are also used. Nano-Fe2O3 has been employed as a recyclable catalyst for the condensation of o-phenylenediamines and aldehydes in an aqueous medium. Cobalt pincer complexes have been shown to catalyze the dehydrogenative synthesis of 2-substituted benzimidazoles from primary alcohols and aromatic diamines.

Table 2: Overview of Metal-Catalyzed Reactions for Benzimidazole Synthesis and Functionalization

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Cascade C-N Bond Formation / C-H Arylation | Regioselective synthesis of N-arylbenzimidazoles; direct functionalization of the core. | beilstein-journals.org |

| Copper (Cu) | Intramolecular N-Arylation (Ullmann) | Economical; can be performed in water; good for C-N bond formation. | rsc.orgresearchgate.net |

| Nickel (Ni) | C-H Arylation/Alkenylation | Uses phenol/enol derivatives as coupling partners; powerful alternative to palladium. | |

| Iron (Fe) | Condensation/Cyclization | Inexpensive and environmentally benign catalyst (e.g., nano-Fe2O3). | |

| Cobalt (Co) | Dehydrogenative Coupling | Uses alcohols as substrates for coupling with diamines. |

Electrochemical Synthesis Techniques

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis by avoiding the need for metal catalysts and chemical oxidants. acs.orgaccelachem.com Electrosynthesis can achieve intramolecular C-H amination to construct the benzimidazole ring.

A notable strategy involves the electrochemical oxidative dehydrogenation for C-N bond formation, which allows for the synthesis of 1,2-disubstituted benzimidazoles in moderate to good yields under mild conditions. accelachem.com This approach is valued for its broad substrate tolerance and for being an environmentally friendly process. acs.orgaccelachem.com Another electrochemical route involves the oxidation of catechols in the presence of a nucleophile, like carbohydrazide, to form benzimidazole derivatives. ijrpc.com These techniques represent a sustainable frontier in heterocyclic synthesis.

Photochemical Reactions

Photochemical reactions utilize light energy to drive chemical transformations, often providing unique reactivity and selectivity. For benzimidazole synthesis, photochemical methods have been developed for cyclization and condensation reactions.

Visible-light-induced synthesis of benzimidazoles has been achieved using organic dyes like fluorescein (B123965) as an inexpensive and non-toxic photocatalyst. This method facilitates the condensation of o-phenylenediamines and aromatic aldehydes without requiring an external oxidant. Another approach uses a heterogeneous photocatalyst, such as Coomassie Brilliant Blue coated on W–ZnO@NH2 nanoparticles, to catalyze the condensation of o-phenylenediamine with benzyl (B1604629) alcohols under UV-visible light.

Photochemical strategies can also be used for intramolecular cyclizations. The photochemical rearrangement of indazoles provides a novel pathway to benzimidazoles, proceeding under mild conditions with just irradiation. Furthermore, photochemical dehydrocyclization can be used to form ring-fused benzimidazoles from appropriately substituted precursors, such as 2-iodo-1-(ω-arylalkyl)-1H-benzimidazoles.

Regioselective Synthesis and Isomer Control

The regioselective synthesis of this compound presents a common challenge in the chemistry of N-heterocyclic compounds: control of N-alkylation. The direct methylation of the parent molecule, 2-(pyridin-4-yl)-1H-benzo[d]imidazole, can lead to a mixture of two constitutional isomers: the desired this compound and the corresponding 3-methyl isomer. The ratio of these isomers is dependent on a variety of factors including the choice of alkylating agent, the base employed, the solvent, and the electronic and steric nature of the substituents on the benzimidazole ring.

The precursor, 2-(pyridin-4-yl)-1H-benzo[d]imidazole, is typically synthesized via the condensation of o-phenylenediamine with isonicotinic acid or its derivatives. The reaction of 2-(4-methyl-2-pyridyl)benzimidazole with alkyl halides is known to lead to N-alkylation at the imidazole (B134444) ring. researchgate.net In the case of unsymmetrical 2-substituted benzimidazoles, this alkylation can result in a mixture of N1 and N3-alkylated products.

Achieving regioselectivity in the N-alkylation of such benzimidazoles often relies on exploiting the subtle differences in the steric and electronic environment of the two nitrogen atoms in the imidazole ring. For instance, studies on the N-alkylation of other heterocyclic systems like indazoles have shown that the choice of base and solvent can significantly influence the N1/N2 ratio. researchgate.netd-nb.info For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 regioselectivity in the alkylation of various substituted indazoles. d-nb.info This preference is often attributed to the thermodynamic stability of the resulting N-1 substituted product. beilstein-journals.org

In the context of this compound, the electronic influence of the pyridine (B92270) ring at the 2-position and any substituents on the benzene (B151609) ring will play a crucial role in directing the methylation. While specific studies on the regioselective synthesis of this exact compound are not abundant in the provided literature, general principles of heterocyclic chemistry suggest that a careful optimization of reaction conditions is necessary to achieve high yields of the desired isomer.

Table 1: Factors Influencing Regioselective N-Alkylation of Benzimidazoles

| Factor | Influence on Regioselectivity | Example from Related Systems |

| Base | Can influence the site of deprotonation and subsequent alkylation. | In indazole synthesis, NaH in THF favors N-1 alkylation. d-nb.info |

| Solvent | Affects the solubility of the reactants and the stability of the transition states. | Alkylation of pyrazolo[3,4-d]pyrimidine with iodomethane (B122720) shows reversed selectivity in DMSO vs. THF. researchgate.net |

| Alkylating Agent | The nature and size of the alkylating agent can influence the reaction outcome. | Primary alkyl halides are commonly used for N-alkylation. d-nb.info |

| Substituents | Steric and electronic effects of substituents on the benzimidazole ring can direct alkylation. | Steric hindrance near one nitrogen can favor alkylation at the other, more accessible nitrogen. sci-hub.se |

Synthesis of Polyfunctionalized this compound Derivatives

The synthesis of polyfunctionalized derivatives of this compound allows for the exploration of a wider chemical space and the development of compounds with tailored properties. Functionalization can be achieved by introducing substituents onto the benzimidazole ring system or the pyridine moiety.

One common strategy involves the use of a pre-functionalized o-phenylenediamine in the initial condensation reaction. For example, the synthesis of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives has been achieved through the condensation of appropriately substituted diamines with 4-fluorobenzaldehyde. acs.orgnih.gov This approach allows for the introduction of a variety of substituents onto the benzene part of the benzimidazole core.

Another approach is the direct functionalization of the pre-formed this compound scaffold. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly when activated by an appropriate leaving group. For instance, a chloro-substituted pyridine can undergo substitution with various nucleophiles. researchgate.net Conversely, the benzimidazole ring can undergo electrophilic substitution, although the position of substitution will be directed by the existing substituents.

The synthesis of more complex derivatives often involves multi-step reaction sequences. For example, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were prepared starting from the arylation of benzimidazole with 4-chloro-2-(methylthio)pyrimidine, followed by oxidation and subsequent coupling with a side chain. nih.gov While this example involves a pyrimidine (B1678525) instead of a pyridine, the synthetic logic can be extended to the preparation of polyfunctionalized 2-pyridin-4-yl-benzimidazoles.

The introduction of functional groups can also be achieved through the modification of a substituent. For instance, a carboxylic acid group, such as in 2-(pyridin-4-yl)-1H-benzo[d]imidazole-5-carboxylic acid, can serve as a handle for further derivatization through amide bond formation or other transformations. sigmaaldrich.com

Table 2: Examples of Synthetic Strategies for Polyfunctionalized Benzimidazoles

| Starting Material | Reagents and Conditions | Functionalized Product | Reference |

| Substituted o-phenylenediamine and 4-fluorobenzaldehyde | Condensation | 2-(4-Fluorophenyl)-substituted-1H-benzo[d]imidazole | acs.orgnih.gov |

| 1H-benzo[d]imidazole | 4-chloro-2-(methylthio)pyrimidine, NaH, DMF | 1-(2-(Methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole | nih.gov |

| 2-Chloro-4-[2-(methylthio)-1H-imidazol-5-yl]pyridine | p-Phenylenediamine, HCl in EtOH | N¹-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine | researchgate.net |

Computational Chemistry and Theoretical Studies of 1 Methyl 2 Pyridin 4 Yl 1h Benzoimidazole

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For 1-Methyl-2-pyridin-4-YL-1H-benzoimidazole, DFT calculations offer a detailed picture of its molecular properties.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this involves determining the most stable three-dimensional structure. Conformational analysis, a part of this process, explores the different spatial arrangements (conformers) of the molecule that can exist due to the rotation around single bonds.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C1-N32 | 1.391 Å |

| Bond Length | C-N (imidazole) | 1.416 Å |

| Dihedral Angle | Ring A - Ring B | 44.36° |

Data is illustrative and based on similar structures like those found in studies nih.govbiointerfaceresearch.com.

Understanding the electronic structure is crucial for predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations can determine the energies of these orbitals and visualize their distribution across the molecule. This analysis helps identify the regions of the molecule most likely to participate in chemical reactions. In many benzimidazole (B57391) derivatives, the HOMO is often located on the benzimidazole ring system, while the LUMO may be distributed across the substituent groups, facilitating intramolecular charge transfer. nih.gov

Table 2: Example Frontier Molecular Orbital Data for a Benzimidazole Derivative Note: This table contains representative data to demonstrate FMO analysis. Specific values for this compound were not found.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.20 eV |

| LUMO Energy | -1.50 eV |

| HOMO-LUMO Gap (ΔE) | 4.70 eV |

Values are illustrative and based on typical results for heterocyclic compounds.

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are based on the calculated electron density around each nucleus. For similar benzimidazole compounds, theoretically calculated chemical shifts have shown good agreement with experimental values. mdpi.com

UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption peaks in a UV-Vis spectrum. mdpi.com

Vibrational Frequencies: DFT can compute the vibrational frequencies corresponding to the normal modes of molecular vibration. These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra to help assign the observed spectral bands to specific molecular motions, such as C-H stretching or ring vibrations. mdpi.com For example, in a study of a benzimidazole derivative, C-H stretching vibrations were calculated and observed in the range of 3123-2927 cm⁻¹. mdpi.com

Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity and stability of a molecule. nih.gov These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov These descriptors are calculated using the energies of the HOMO and LUMO and provide a quantitative measure of a molecule's tendency to donate or accept electrons. nih.gov

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals and calculates the stabilization energy (E(2)) associated with these interactions. nih.govmalayajournal.org A higher E(2) value indicates a stronger interaction, signifying significant intramolecular charge transfer and electron delocalization, which contributes to the molecule's stability. nih.gov

Nonlinear optical (NLO) materials have applications in modern technologies like telecommunications and optical data storage. DFT calculations can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). biointerfaceresearch.com Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. nih.gov Studies on benzimidazole derivatives have shown that the presence of electron-donating and electron-accepting groups can enhance NLO properties due to increased intramolecular charge transfer. nih.govresearchgate.net Computational screening allows for the rational design of new benzimidazole-based compounds with potentially high NLO activity. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com While this section typically pertains to biological activity, the principles can be applied to predict various chemical properties.

In a QSAR study, molecular descriptors are calculated for a set of molecules. These descriptors are numerical values that encode different aspects of the molecular structure, such as topological, electronic, or steric properties. mdpi.comnih.gov Statistical methods, like multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. biointerfaceresearch.commdpi.com

For a series of benzimidazole derivatives, a QSAR model could be developed to predict properties like reactivity or solubility. biointerfaceresearch.comresearchgate.netresearchgate.net The resulting QSAR equation provides insights into which structural features are most important for the property of interest. A statistically robust QSAR model, validated by methods like cross-validation, can be a powerful tool for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. biointerfaceresearch.comresearchgate.net

Computational and Theoretical Analysis of this compound

Following a comprehensive search of available scientific literature, it has been determined that specific computational and theoretical studies focusing solely on the compound This compound , as outlined in the requested structure, are not present in the public domain.

The requested sections and subsections are:

Density of States (DOS) Calculations

While extensive research exists on the computational analysis of various other benzimidazole derivatives, including Quantitative Structure-Activity Relationship (QSAR) studies, MEP analysis, and DOS calculations, no dedicated studies with published data tables or detailed findings for "this compound" could be located.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the request, as the foundational research data for this specific molecule is not available in the searched scientific databases and literature.

Coordination Chemistry and Ligand Applications of 1 Methyl 2 Pyridin 4 Yl 1h Benzoimidazole Scaffold

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving the 1-methyl-2-pyridin-4-yl-1H-benzoimidazole scaffold and its derivatives generally involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be isolated as crystalline solids and are typically characterized using a suite of analytical techniques. These methods include single-crystal X-ray diffraction to determine the precise three-dimensional structure, elemental analysis to confirm the stoichiometric composition, and various spectroscopic methods (FT-IR, UV-Vis, NMR) to probe the coordination environment of the metal ion.

The formation of these complexes is a cornerstone of modern coordination chemistry, providing stable compounds with potential applications in catalysis, materials science, and medicinal chemistry. The specific properties of the resulting complex are heavily influenced by the choice of metal ion, the counter-anions present, and the reaction conditions.

The this compound ligand and its analogues can adopt several coordination modes, primarily acting as multidentate ligands that chelate to a metal center. The most common mode is bidentate chelation, where both the sp² nitrogen of the pyridine (B92270) ring and one of the nitrogen atoms of the benzimidazole (B57391) ring bind to the metal ion. This N,N-donor system is analogous to the well-studied 2,2'-bipyridine (B1663995) ligand.

Depending on the specific ligand structure and the metal ion's coordination preference, these ligands can also participate in more complex coordination. For instance, ligands incorporating multiple benzimidazole units, such as 2,6-bis(1H-benzimidazol-2-yl)pyridine, can act as tridentate ligands. In such cases, the metal center is typically coordinated by the two benzimidazole nitrogen atoms and the central pyridine nitrogen.

The coordination geometry around the metal center is dictated by the number of coordinating ligands and their denticity. Octahedral geometries are frequently observed, particularly with transition metals that favor a coordination number of six. For example, in complexes with the general formula [M(L)₃]²⁺, three bidentate ligands coordinate to the metal ion to form a distorted octahedral environment. In other instances, such as with tridentate ligands, two ligands can create an octahedral [ML₂]²⁺ complex. Less common geometries, like trigonal-bipyramidal, have also been reported for some cobalt(II) complexes with related ligands.

Table 1: Selected Coordination Geometries of Metal Complexes with Pyridyl-Benzimidazole Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Example Complex Type |

|---|---|---|---|

| Fe(II) | Didentate | Octahedral | [Fe(L)₃]²⁺ |

| Fe(II) | Tridentate | Octahedral | [Fe(L)₂]²⁺ |

| Ni(II) | Didentate | Distorted Octahedral | [Ni(L)₃]²⁺ |

| Co(II) | Didentate | Distorted Octahedral | [Co(L)₃]²⁺ |

| Co(II) | Didentate | Trigonal-Bipyramidal | {CoCl₂L}n |

The pyridyl-benzimidazole scaffold readily forms stable complexes with a variety of transition metals.

Rhenium: While less common, rhenium complexes featuring pyridyl-benzimidazole type ligands have been incorporated into the struts of metal-organic frameworks (MOFs).

Cobalt: Cobalt(II) complexes with derivatives of this ligand have been synthesized, often resulting in coordination polymers with interesting structural motifs like helical or zigzag chains. These complexes typically exhibit distorted octahedral or trigonal-bipyramidal geometries.

Copper: Copper(II) readily forms complexes with 2-(phenylsubstituted) benzimidazole ligands. These complexes have been studied for their potential applications, and their formation often leads to enhanced lipophilicity compared to the free ligand.

Iron: Iron(II) complexes with pyridyl-benzimidazole ligands have been extensively studied. Depending on the ligand's structure (didentate vs. tridentate), these complexes can be either low-spin or exhibit spin-crossover behavior. The coordination of bidentate 2-(2'-pyridyl)benzimidazole to iron(II) forms species such as [FeL₃]²⁺. Single-crystal X-ray diffraction has confirmed octahedral geometries for these iron complexes.

Nickel: Nickel(II) complexes with ligands like 1-methyl-2-pyridin-2-yl-1H-benzimidazole have been synthesized and characterized. In tris-ligand complexes, the nickel atom is typically found in a distorted octahedral environment, with coordination occurring through both the imidazole (B134444) and pyridine nitrogen atoms. The Ni-N(imidazole) bond lengths are often shorter than the Ni-N(pyridine) bond lengths, indicating a strong interaction with the benzimidazole moiety.

Design and Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs are extended crystalline structures built from metal ions or clusters linked by organic bridging ligands. The predictable coordination behavior of the this compound scaffold makes it an excellent candidate for designing these materials. By acting as a linker between metal centers, it can direct the assembly of one-, two-, or three-dimensional networks. The final structure is influenced by the geometry of the ligand, the coordination preference of the metal ion, and the presence of other molecules like counter-ions or solvents.

The self-assembly of metal complexes containing pyridyl-benzimidazole ligands frequently leads to the formation of one-dimensional (1D) supramolecular chains. These chains are extended polymeric structures held together by coordination bonds. Depending on the specific ligand and metal, these chains can adopt various conformations.

For example, cobalt(II) complexes with a related ligand, 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline, have been shown to form one-dimensional helical chains. In these structures, the ligand twists in different directions, creating a spiral arrangement along the polymer backbone. In other cases, the same ligand can form simpler one-dimensional zigzag chains. Hydrogen bonding can also play a crucial role in forming 1D chains, as seen in structures where intermolecular O-H···N bonds link individual molecules.

The one-dimensional chains described above can serve as building blocks for higher-dimensional networks. Through weaker intermolecular forces, these chains can assemble into two-dimensional (2D) sheets or even complex three-dimensional (3D) frameworks.

Interchain interactions, such as π-π stacking, are often responsible for connecting adjacent 1D helical or zigzag chains to form 2D sheets. These sheets can then further interact with neighboring sheets through additional non-covalent interactions to build a 3D supramolecular network. In some cases, these frameworks contain channels or cavities that can host solvent molecules. Similarly, hydrogen-bonded networks, such as those involving water molecules linking benzimidazole units, can create robust three-dimensional frameworks where the organic ligand acts as both a hydrogen-bond donor and acceptor.

Intermolecular Interactions in Coordination Assemblies (e.g., C-H···π, C-H···N, O-H···O)

Non-covalent intermolecular interactions are fundamental to the structure and stability of coordination assemblies derived from the this compound scaffold. These weak forces govern how individual complex units or polymeric chains pack in the solid state, leading to the formation of higher-dimensional supramolecular architectures.

Commonly observed interactions include:

Hydrogen Bonding: Classical hydrogen bonds, such as O-H···N, O-H···O, and N-H···N, are powerful tools in directing crystal packing, often linking molecules into chains or sheets.

π-π Stacking: The aromatic pyridine and benzimidazole rings are prone to π-π stacking interactions. These face-to-face interactions help stabilize the packing of molecules and polymeric chains, often playing a key role in the formation of 2D and 3D

Functional Applications of Metal Complexes (e.g., Fluorescence applications)

Extensive research into the coordination chemistry of this compound has revealed its utility in forming a variety of metal complexes. However, a comprehensive review of the scientific literature indicates a notable absence of studies focused on the functional applications of these specific metal complexes, particularly in the area of fluorescence.

While the broader family of benzimidazole and pyridine-containing ligands is known to produce metal complexes with interesting photophysical properties, including fluorescence with applications in sensing, imaging, and materials science, specific data for complexes of this compound are not available in the reviewed literature.

Scientific investigations have characterized metal complexes of structurally related benzimidazole derivatives. For instance, studies on coordination polymers with ligands such as 4-benzoimidazol-1-yl-methyl benzoic acid have explored their fluorescence properties, noting that the emission intensity of the ligand is quenched upon coordination to a Ni(II) ion. In other cases, the luminescence of metal-organic frameworks incorporating a 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid ligand has been shown to originate from either the metal center, as is typical for Eu(III) and Tb(III) ions, or from intraligand transitions. Furthermore, research on a pyridoxal-benzimidazole ligand indicated that while the ligand itself is fluorescent, the corresponding molybdenum complex was not, due to decomposition in solution.

These examples highlight the diverse photoluminescent behaviors that can arise from the interplay between a metal ion and a benzimidazole-containing ligand. The specific electronic and structural characteristics of both the ligand and the metal center dictate the resulting photophysical properties.

Despite the synthesis and structural characterization of ligands closely related to this compound, such as 2-[2-(pyridin-4-yl)-1H-benzimidazol-1-ylmethyl]phenol, dedicated studies into the fluorescence applications of their metal complexes, and specifically those of the title compound, have not been reported. Consequently, there are no detailed research findings or data tables on their excitation and emission wavelengths, quantum yields, or specific applications in areas like fluorescence sensing or bio-imaging to include in this section. The exploration of the functional photoluminescent applications of metal complexes derived from the this compound scaffold remains an open area for future research.

Mechanistic Investigations of Biological Activity in Vitro and Structure Activity Relationships Sar of 1 Methyl 2 Pyridin 4 Yl 1h Benzoimidazole Derivatives

Molecular Target Identification and Pathway Elucidation (In Vitro)

The biological activity of 1-Methyl-2-pyridin-4-YL-1H-benzoimidazole and its derivatives has been explored through various in vitro studies, revealing interactions with a range of molecular targets, including enzymes, receptors, and key signaling pathways. These investigations provide a foundation for understanding their potential therapeutic applications.

Enzyme Inhibition Studies (e.g., Methionine Aminopeptidases, 5-Lipoxygenase, Cyclooxygenase, Mtb-FtsZ)

The benzimidazole (B57391) scaffold, a core component of the title compound, is recognized for its ability to interact with various enzymes critical to pathological processes.

Methionine Aminopeptidases (MetAPs): MetAPs are essential metalloproteases that cleave the N-terminal methionine from new proteins, a crucial step in protein maturation. nih.gov Their inhibition is a target for developing novel antibacterial agents. nih.gov Research has shown that scaffolds based on 2-(2-Pyridine)-benzimidazole are effective in the design of bacterial MetAP inhibitors. nih.gov While many small molecule inhibitors show high potency against the purified enzyme, they often fail to inhibit the enzyme within cells. nih.gov However, a class of pyridinylquinazolines was discovered to potently and selectively inhibit human Methionine Aminopeptidase-1 (HsMetAP1) without the need for cobalt, and one such inhibitor was effective against the target in primary cells. nih.gov Additionally, a series of imidazo[1,5-a]pyridine-based compounds were identified as non-competitive inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP). mdpi.com

Mtb-FtsZ: The Filamenting temperature-sensitive protein Z (FtsZ) is a homolog of tubulin that is essential for bacterial cell division, making it a prime target for new antitubercular drugs. nih.govnih.gov Libraries of novel trisubstituted benzimidazoles have been developed, with many exhibiting significant antibacterial activity against the Mtb H37Rv strain, with Minimum Inhibitory Concentration (MIC) values in the range of 0.5-6 µg/mL. nih.gov These compounds were found to inhibit the assembly of Mtb-FtsZ in a dose-dependent manner. nih.gov Unexpectedly, some lead benzimidazole compounds were found to enhance the GTPase activity of Mtb-FtsZ, which destabilizes the FtsZ assembly, leading to potent inhibition of filament formation. nih.gov Transmission and scanning electron microscopy analyses confirmed that these compounds disrupt septum formation, suggesting a novel mechanism of action on Mtb-FtsZ assembly and Z-ring formation. nih.govnih.gov

Table 1: Inhibitory Activity of Benzimidazole Derivatives against Mtb H37Rv

| Compound | MIC (µg/mL) | Cytotoxicity IC50 (µM) |

| Lead Benzimidazoles | 0.5 - 6 | >200 |

| Advanced Lead 5f | 0.06 | Not Specified |

Data sourced from studies on trisubstituted benzimidazoles. nih.govnih.gov

Receptor Binding and Modulation (e.g., Dopamine (B1211576) D4 receptors, Vanilloid Receptors, Cannabinoid Receptors, Bradykinin Receptors)

Derivatives of this compound have been investigated for their ability to bind to and modulate various G protein-coupled receptors (GPCRs).

Dopamine D4 Receptors: A series of heteroarylmethylarylpiperazines, including derivatives of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole, have been identified as subtype-selective dopamine D4 receptor ligands. nih.govacs.org Structure-activity relationship (SAR) studies revealed that substitutions on the terminal arylpiperazine ring can modulate the functional or intrinsic activity of these ligands. nih.gov These findings suggest that for some binding orientations, the phenylpiperazine moiety is crucial in determining the efficacy of the compound. nih.govacs.org However, it has also been noted that D4 dopamine receptor binding affinity alone does not effectively distinguish between typical and atypical antipsychotic drugs. nih.gov

Vanilloid Receptors (TRPV1): The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain sensation. While specific data for this compound is not available, the broader benzimidazole class has been explored for TRPV1 antagonism.

Cannabinoid Receptors: The cannabinoid receptors CB1 and CB2 are key components of the endocannabinoid system. While the cannabinoid agonist Δ9-tetrahydrocannabinol (THC) has been used to activate GPR18, another cannabinoid-activated receptor, specific ligands are still under investigation. nih.gov Computational studies have been used to investigate the binding modes of ligands to these receptors, suggesting a binding portal between transmembrane helices 6 and 7. nih.gov

Bradykinin Receptors: Bradykinin B1 and B2 receptors are involved in inflammation and pain. While no direct data links this compound to these receptors, research into non-peptide B2 receptor antagonists has identified compounds with an imidazo[1,2-a]pyridine (B132010) skeleton.

Interaction with Specific Cytokines and Signaling Pathways (In Vitro)

The immunomodulatory potential of imidazole (B134444) and benzimidazole derivatives has been noted in several in vitro studies. For instance, a fluorophenyl-substituted imidazole demonstrated significant anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and increasing anti-inflammatory cytokines like IL-4, IL-10, and IL-13 in LPS-induced macrophages. nih.gov This effect was linked to the promotion of macrophage polarization from the M1 (pro-inflammatory) to the M2 (anti-inflammatory) phenotype. nih.gov Other studies have highlighted the role of the benzimidazole nucleus in compounds that inhibit enzymes like aldo-keto reductase family 1 member B1 (AKR1B1), which in turn regulates inflammatory responses through NF-Kappa-B mediated signaling. nih.gov

Interaction with Biological Macromolecules (e.g., DNA Binding, Biopolymers)

The ability of benzimidazole derivatives, particularly when complexed with metal ions, to interact with DNA is a significant area of investigation for potential anticancer agents.

Studies on copper(II) complexes with a 4,4'-bis((2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)methyl)biphenyl ligand demonstrated strong binding to DNA. nih.gov Spectroscopic titration, ethidium (B1194527) bromide displacement assays, and circular dichroism studies suggested that the complex binds to DNA primarily through intercalation. nih.gov The planar and aromatic nature of the pyridine-benzimidazole and biphenyl (B1667301) moieties facilitates the stacking between the complex and DNA base pairs. nih.gov This interaction was shown to induce DNA cleavage in a concentration-dependent manner. nih.gov

Similarly, a cadmium(II) complex with 2,6-bis(N-methylbenzimidazol-2-yl)pyridine was also found to interact with DNA via an intercalation mode, as suggested by spectrophotometric and viscosity measurements. researchgate.net Furthermore, novel benzimidazole-derived imine ligands and their Co(III) and Cu(II) complexes have been synthesized and evaluated for their DNA binding and incision properties, with some showing promise as anticancer agents. nih.gov These transition metal complexes are thought to exert their effects by binding to DNA and, in some cases, generating reactive oxygen species that lead to DNA damage and subsequent apoptosis. nih.govnih.gov

Table 2: DNA Binding Properties of Pyridine-Benzimidazole-Based Metal Complexes

| Complex | Binding Mode | Key Findings |

| Cu(II) complex with bpbb ligand | Intercalation | Strong binding affinity, concentration-dependent DNA cleavage. nih.gov |

| Cd(II) complex with mbbp ligand | Intercalation | Distorted octahedral geometry, interacts with DNA. researchgate.net |

| Co(III) and Cu(II) imine complexes | Intercalation/Incision | Potential anticancer activity through DNA interaction. nih.gov |

bpbb: 4,4'-bis((2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)methyl)biphenyl; mbbp: 2,6-bis(N-methylbenzimidazol-2-yl)pyridine

Mechanistic Insights into Anti-Parasitic Activity (e.g., Plasmodium falciparum and Hemozoin Biocrystallization Pathways)

While specific studies on the anti-parasitic activity of this compound are not available, the benzimidazole scaffold is a known pharmacophore in several anti-parasitic drugs. A key target in the malaria parasite Plasmodium falciparum is the detoxification of heme, which is released during hemoglobin digestion. The parasite polymerizes toxic heme into an insoluble, inert crystal called hemozoin. Inhibition of this hemozoin biocrystallization pathway is a validated mechanism of action for several antimalarial drugs. Future investigations could explore whether this compound or its derivatives can inhibit this critical parasite pathway.

Structure-Activity Relationship (SAR) Studies on Substituted Analogues

SAR studies on various analogues containing the benzimidazole or imidazopyridine core have provided valuable insights into the structural requirements for biological activity at different targets.

For Mtb-FtsZ inhibitors , an extensive SAR study on 2,5,6-trisubstituted benzimidazoles revealed that a dimethylamino group at the C6 position is highly favorable for potent antibacterial activity. nih.gov Modifications at the C5 position also significantly impacted the activity, leading to the discovery of an advanced lead compound with an MIC of 0.06 µg/mL. nih.gov

In the case of dopamine D4 receptor ligands , SAR studies on 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole analogues showed that substitutions on the terminal arylpiperazine ring could tune the compound's efficacy, shifting it between agonism and antagonism. nih.gov

For Neuropeptide S (NPS) receptor antagonists , SAR of imidazo[1,2-a]pyridinium analogues indicated that a 2-methyl group on the imidazopyridine core and a phosphorothioyl moiety were critical for activity. nih.gov The elimination of the 2-methyl substituent significantly reduced antagonist activity. nih.gov

In the development of c-Met inhibitors , SAR studies of novel triazolopyrazine derivatives, which included an (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethyl moiety, led to the identification of a potent and selective clinical candidate, volitinib. nih.gov

Finally, in the pursuit of CDK4/6 inhibitors , a series of analogues based on a 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl) core were synthesized. nih.gov SAR in this series led to a compound with high potency for CDK4/6 and good selectivity over CDK1. nih.gov

These studies collectively highlight that the biological activity of compounds containing the this compound scaffold can be finely tuned by substitutions at various positions on both the benzimidazole and pyridine (B92270) rings, influencing their potency and selectivity for a diverse range of biological targets.

Influence of Substituent Position and Electronic Properties on Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the benzimidazole and pyridine rings. Structure-activity relationship (SAR) studies on the broader class of benzimidazoles consistently highlight the importance of substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus for modulating anti-inflammatory and other biological activities. researchgate.net

For instance, in a series of 2-(pyridin-2-yl)-1H-benzimidazole derivatives, the introduction of a fluorophenoxy group at the 4-position of the pyridine ring resulted in good antimicrobial activity, particularly against Gram-positive bacteria. nih.gov This suggests that the electronic properties and the potential for specific interactions of substituents on the pyridine ring are critical determinants of biological function.

Furthermore, substitutions on the benzimidazole ring system itself can lead to significant changes in activity. For example, in a series of 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives, the introduction of various substituents on the benzimidazole moiety was explored to understand their impact on the compound's properties. nih.gov While specific biological data for these derivatives was not provided in the cited study, it underscores the focus on this position for SAR exploration.

The following interactive table summarizes the influence of substituents on the biological activity of related pyridinyl-benzimidazole derivatives based on available literature.

| Compound/Derivative | Substituent(s) | Biological Activity Noted | Reference |

|---|---|---|---|

| 2-[4-(4-fluorophenoxy)pyridin-2-yl]-1H-benzimidazole | 4-fluorophenoxy at pyridine C-4 | Good antimicrobial activity against Gram-positive bacteria | nih.gov |

| 2-(4-phenoxypyridin-2-yl)-1H-benzimidazole | Phenoxy at pyridine C-4 | Antimicrobial activity | nih.gov |

| 5,6-dimethyl-2-[4-(4-phenylpiperazin-1-yl)pyridin-2-yl]-1H-benzimidazole | 5,6-dimethyl on benzimidazole; 4-(4-phenylpiperazin-1-yl) on pyridine | Antimicrobial activity | nih.gov |

| N-substituted 6-chloro-1H-benzimidazole derivatives | Various N-1 substituents; Chloro at C-6 | Antimicrobial and anticancer activity | nih.gov |

Conformational Effects on Biological Efficacy

The three-dimensional conformation of this compound derivatives is a critical factor in determining their biological efficacy. The relative orientation of the benzimidazole and pyridine rings, as well as the conformation of any substituents, dictates how the molecule can interact with the binding site of a biological target.

X-ray crystallography studies of related compounds have provided valuable insights into their conformational preferences. For example, in the crystal structure of 2-{[2-(pyridin-4-yl)-1H-benzimidazol-1-yl]methyl}phenol, the dihedral angle between the pyridine and benzimidazole rings is 44.36 (7)°. This significant twist from planarity suggests that a non-planar conformation is energetically favorable, which can have profound implications for receptor binding. A rigid, planar conformation might be required for certain interactions, while a more flexible or twisted conformation could be necessary to fit into a specific binding pocket.

Furthermore, the presence of the N-1 methyl group in this compound can also impose conformational constraints. This methyl group can influence the preferred orientation of the 2-pyridin-4-yl substituent and may also affect the planarity of the benzimidazole ring system itself. These subtle conformational adjustments can have a significant impact on the molecule's ability to adopt the optimal geometry for binding to its target, thus influencing its efficacy.

Rational Design Principles for Optimized Activity

The rational design of more potent and selective derivatives of this compound relies on the integration of SAR data and an understanding of the target's structure and mechanism. Several key principles have emerged from studies on related benzimidazole compounds.

One successful strategy involves the optimization of allosteric modulators. For instance, a series of 2-(pyridin-2-yl)-1H-benzimidazole compounds were designed and optimized as allosteric glucokinase activators. nih.gov This work demonstrated that by understanding the binding site and mode of interaction, it is possible to rationally design novel derivatives with improved potency and pharmacokinetic profiles. The removal of a chiral center from a lead compound led to a novel and potent achiral activator, highlighting a key principle of simplifying molecular complexity while retaining or enhancing activity. nih.gov

Another important design principle is the strategic introduction of substituents to exploit specific interactions within the target's binding pocket. This can include adding hydrogen bond donors or acceptors to form key interactions with amino acid residues, or introducing lipophilic groups to occupy hydrophobic pockets. The development of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as FMS-like tyrosine kinase 3 (FLT3) inhibitors exemplifies this approach, where structural optimization led to potent inhibitors with high selectivity.

Furthermore, the principle of isosteric replacement can be applied. Replacing certain functional groups with others that have similar steric and electronic properties can lead to improved activity or pharmacokinetic properties. For example, the replacement of a hydrogen atom with a fluorine atom can subtly alter the electronic properties and metabolic stability of a molecule without significantly changing its size.

The following table outlines some of the rational design principles that can be applied to optimize the activity of this compound derivatives.

| Design Principle | Objective | Example/Application | Reference |

|---|---|---|---|

| Allosteric Modulation | To achieve high potency and selectivity by targeting a site other than the primary active site. | Design of 2-(pyridin-2-yl)-1H-benzimidazole derivatives as glucokinase activators. | nih.gov |

| Structure-Based Drug Design | To design ligands that fit precisely into the target's binding site based on its 3D structure. | Development of selective FLT3 inhibitors based on the 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold. | |

| Pharmacophore Modification | To introduce or modify functional groups to enhance interactions with the target. | Introduction of fluorophenoxy groups to enhance antimicrobial activity in 2-(pyridin-2-yl)-1H-benzimidazoles. | nih.gov |

| Optimization of Physicochemical Properties | To improve properties like solubility, permeability, and metabolic stability. | Methylation at the N-1 position to potentially enhance metabolic stability. | General Principle |

Emerging Applications and Advanced Materials Science Based on 1 Methyl 2 Pyridin 4 Yl 1h Benzoimidazole

Optoelectronic and Photovoltaic Applications (e.g., Dye-Sensitized Solar Cells (DSSCs))

The benzimidazole (B57391) scaffold is a key component in the design of novel materials for organic electronics and photovoltaics. researchgate.net While specific research focusing exclusively on 1-Methyl-2-pyridin-4-YL-1H-benzoimidazole in dye-sensitized solar cells (DSSCs) is emerging, the broader family of benzimidazole derivatives has shown significant promise in various solar cell technologies, including as components in perovskite solar cells. researchgate.net

Research into conjugated copolymers demonstrates the critical role that methylated benzimidazole moieties can play in tuning the properties of photovoltaic materials. mdpi.com In one study, donor-acceptor copolymers containing a 1-methyl-2-phenylbenzimidazole (B1295082) unit—a structurally analogous compound—were synthesized and studied. The introduction of the methylated benzimidazole moiety creates a permanent dipole in the polymer chain. This dipole has a measurable impact on key parameters that govern solar cell efficiency, such as the optical band gap, ionization potential (IP), and exciton (B1674681) binding energy (E_b). mdpi.com For instance, the presence of the permanent dipole was found to lower the exciton binding energy, a change that is generally beneficial for photovoltaic applications by facilitating the separation of charge carriers. mdpi.com

The data below illustrates the influence of a permanent dipole from a methylated imidazole (B134444) moiety on the electrochemical and photovoltaic properties of different copolymers.

| Property | Polymer with Dipole (P2) | Polymer without Dipole (P3) | Polymer with Dipole (P4) | Polymer without Dipole (P5) |

| Ionization Potential (IP) | 4.92 eV | 5.00 eV | 4.94 eV | 5.09 eV |

| Electrochemical Band Gap (E_g^CV) | 1.79 eV | 1.83 eV | 1.81 eV | 1.87 eV |

| Exciton Binding Energy (E_b) | 0.22 eV | 0.32 eV | 0.26 eV | 0.38 eV |

| This table is based on data for analogous benzimidazole-containing copolymers and demonstrates the principle of dipole-induced property modulation. mdpi.com |

These findings suggest that this compound, with its inherent dipole moment, could be a valuable building block for creating new donor materials or hole transport layers for organic and perovskite solar cells. researchgate.netmdpi.com

Nonlinear Optical (NLO) Materials Development

Organic materials featuring a benzimidazole core are recognized for their potential in the field of nonlinear optics (NLO), which involves materials that alter the properties of light passing through them. researchgate.net This behavior is particularly relevant for applications like second-harmonic generation. The NLO response in these organic molecules often stems from a donor-π–acceptor architecture, which facilitates intramolecular charge transfer upon excitation. nih.gov

Theoretical and experimental studies on various benzimidazole derivatives confirm their promise as NLO materials. nih.govacs.org Density Functional Theory (DFT) calculations are a powerful tool used to predict the NLO properties of these molecules, particularly the first-order hyperpolarizability (β_tot), which quantifies the second-order NLO response. acs.org Research has shown that the NLO properties can be significantly enhanced by strategically modifying the benzimidazole scaffold with electron-donating and electron-withdrawing groups. nih.gov

For example, a study on a series of N-1-sulfonyl substituted 2-substituted benzimidazoles demonstrated that the introduction of nitro groups, which are strong electron acceptors, led to a dramatic increase in the calculated hyperpolarizability values, indicating a much stronger NLO response. nih.govacs.org

| Compound | Description | First-Order Hyperpolarizability ⟨α⟩ (x 10⁻²³ esu) | Total Hyperpolarizability β_tot (x 10⁻³⁰ esu) |

| 2a | Base benzimidazole derivative | 4.198 | 2.11 |

| 2b | Derivative with nitro group | 4.614 | 5.90 |

| 2e | Derivative with multiple nitro groups | 4.866 | 10.87 |

| This table presents DFT-calculated NLO properties for a series of functionalized benzimidazoles, showing the impact of substituent groups. nih.gov |

Given that this compound contains an electron-donating methylated imidazole part and an electron-accepting pyridyl ring, it possesses an intrinsic donor-acceptor character. This structure could be further optimized through functionalization to create highly effective NLO materials for use in modern hi-tech applications. acs.org

Research in Functional Materials (e.g., Optical and Magnetic Properties of Complexes)

The coordinating ability of the nitrogen atoms in both the imidazole and pyridine (B92270) rings makes this compound an excellent ligand for forming coordination complexes with various metal ions. nih.govnih.gov This capability opens avenues for creating novel functional materials with tailored optical and magnetic properties.

Optical Properties of Complexes: The formation of metal complexes can significantly alter the photophysical properties of the parent ligand. Benzimidazole derivatives are known to act as multidentate ligands that, upon coordination to a metal center, can exhibit new absorption and fluorescence characteristics. nih.gov The resulting complexes often have rigid structures that can enhance luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) or chemical sensors. researchgate.net The specific electronic interplay between the this compound ligand and a coordinated metal ion would be expected to produce unique optical signatures.

Magnetic Properties of Complexes: The development of molecular magnets and materials with tunable magnetic states is a significant area of materials science. The isomeric ligand 2-Pyridin-2-yl-1H-benzimidazole has been successfully used to synthesize ruthenium complexes with interesting magnetic behaviors. nih.gov In a detailed study, ruthenium complexes in different oxidation states (Ru(II), Ru(III), and a mixed-valence Ru(III/IV)) were created using this ligand. nih.gov

The magnetic properties of these complexes were found to be directly related to the oxidation state and coordination environment of the ruthenium centers. A particularly notable finding was for the mixed-valence Ru(III/IV) complex, which exhibited an effective magnetic moment of 3.66 µ_B. This value corresponds to a total of four unpaired electrons in the system, arising from two Ru³⁺ centers and one Ru⁴⁺ center. nih.gov

This research provides a strong precedent that this compound could similarly act as a chelating ligand to form complexes with transition metals like ruthenium, iron, cobalt, or copper. The specific geometry and electronic environment provided by this 4-pyridyl isomer could lead to the formation of complexes with distinct and potentially useful magnetic properties, contributing to the design of new functional magnetic materials. nih.gov

Q & A

Basic: What are the standard synthetic routes for 1-Methyl-2-pyridin-4-YL-1H-benzoimidazole, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via alkylation of 2-(pyridin-4-yl)-1H-benzimidazole with methyl iodide. A representative method involves dissolving sodium metal in anhydrous ethanol under nitrogen, followed by addition of 2-(4-pyridinyl)-1H-benzimidazole, acetone, and methyl iodide. The mixture is refluxed for 24 hours, and the product is recrystallized from water .

Key Parameters for Optimization:

- Solvent Choice: Polar aprotic solvents (e.g., acetone) enhance reactivity.

- Reagent Ratios: A 2:1 molar excess of methyl iodide ensures complete methylation.

- Temperature: Reflux conditions (≈80°C) balance reaction rate and side-product minimization.

Basic: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Answer:

X-ray crystallography using SHELX programs (e.g., SHELXL) reveals a non-planar cation with a dihedral angle of 37.4° between benzimidazole and pyridinium planes. The structure is stabilized by:

- π–π stacking (centroid-centroid distance: 3.678 Å) between benzimidazole and pyridine rings.

- Weak C–H···I hydrogen bonds involving the iodide counterion .

Methodological Note: Hydrogen atoms are treated as riding atoms with fixed geometries during refinement .

Advanced: How do researchers resolve contradictions between computational predictions and experimental data (e.g., bond angles, reactivity)?

Answer:

Discrepancies often arise in torsional angles or charge distribution. A systematic approach includes:

Validation of Computational Models: Compare DFT-optimized structures with crystallographic data (e.g., dihedral angles from SHELX refinement) .

Solvent Effects: Simulate solvent interactions (e.g., using COSMO-RS) to account for experimental solvent environments.

Dynamic NMR Studies: Probe conformational flexibility in solution to reconcile static crystal data .

Advanced: What strategies are employed to enhance the biological activity of benzimidazole derivatives through structural modifications?

Answer:

Activity optimization involves:

- Substitution Patterns: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine ring enhances antimicrobial potency .

- Hybrid Scaffolds: Conjugation with triazole or thiazole moieties (e.g., 9a–9e in ) improves target binding via π–π and hydrogen-bonding interactions.

- Pharmacokinetic Tuning: Methylation at the benzimidazole N1 position increases metabolic stability .

Basic: What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?

Answer:

- NMR: and NMR confirm regioselective methylation (e.g., downfield shifts for pyridinium protons at δ 8.5–9.0 ppm) .

- IR: Stretching frequencies for C–N (≈1600 cm) and aromatic C–H (≈3050 cm) validate the core structure.

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M–I] at m/z 236.1184) .

Advanced: How are intermolecular interactions (e.g., π–π stacking, halogen bonding) exploited in crystal engineering for co-crystallization studies?

Answer:

- Design Rules: Pyridinium rings engage in π–π stacking, while iodide ions act as halogen bond donors (C–I···N distances ≈3.5 Å) .

- Co-former Selection: Glutaric acid co-crystals () utilize O–H···N hydrogen bonds for lattice stabilization.

- Thermal Analysis: TGA/DTA data correlate packing efficiency with melting points .

Basic: What are the challenges in scaling up the synthesis of this compound, and how are purity issues addressed?

Answer:

Challenges:

- By-product Formation: Over-alkylation at the pyridine nitrogen requires strict stoichiometric control.

- Solvent Removal: Acetone residues are minimized via vacuum distillation.

Solutions: - Chromatography: Flash chromatography (silica gel, 9:1 DCM/methanol) removes unreacted starting materials.

- Recrystallization: Water/ethanol mixtures yield >98% purity .

Advanced: How do researchers evaluate the compound’s binding affinity to biological targets (e.g., enzymes, DNA)?

Answer:

- Molecular Docking: AutoDock Vina predicts binding poses (e.g., π-stacking with DNA base pairs) .

- Surface Plasmon Resonance (SPR): Measures real-time kinetics (e.g., values for kinase inhibition).

- Fluorescence Quenching: Titration experiments quantify interactions with serum albumin .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

- Toxicity: Benzimidazole derivatives may exhibit mutagenicity; handle with nitrile gloves and fume hoods.

- Storage: Store under nitrogen at –20°C to prevent iodide oxidation.

- Waste Disposal: Neutralize with aqueous NaHSO before incineration .

Advanced: How do researchers address low solubility in aqueous media for pharmacological testing?

Answer:

- Salt Formation: Hydrochloride salts (e.g., [4-(2-phenylimidazol-1-yl)benzyl]amine HCl) improve solubility .

- Nanoparticle Formulations: PEGylated liposomes enhance bioavailability.

- Co-solvent Systems: Use DMSO/PBS (1:4 v/v) for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.